molecular formula C8F4N2 B158556 Tetrafluoroterephthalonitrile CAS No. 1835-49-0

Tetrafluoroterephthalonitrile

Cat. No. B158556
Key on ui cas rn: 1835-49-0
M. Wt: 200.09 g/mol
InChI Key: PCRSJGWFEMHHEW-UHFFFAOYSA-N
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Patent
US06020517

Procedure details

200 g of ethylbenzene, 0.30 g of 5% palladium/activated carbon, and 6.0 g of 2,3,5,6-tetrafluoroterephthalonitrile were added to a 1000 cc stainless steel autoclave in a nitrogen atmosphere. The gas phase was sufficiently replaced with a mixed gas of 41 vol % hydrogen and 59 vol % nitrogen, then the mixed gas was used to keep the pressure at 0.23 MPa and the temperature was maintained at 190° C. After 2, 4, and 6 hours, the reaction solution was analyzed by gas chromatography, whereupon the conversions of 2,3,5,6-tetrafluoroterephthalonitrile were found to be 23, 62, and 99% and the yields of 2,3,5,6-tetrafluorobenzonitrile (based on 2,3,5,6-tetrafluoroterephthalonitrile) were 22, 56, and 87%, respectively.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
[Compound]
Name
stainless steel
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C1C=CC=CC=1)C.[F:9][C:10]1[C:17]([F:18])=[C:16](C#N)[C:15]([F:21])=[C:14]([F:22])[C:11]=1[C:12]#[N:13].[H][H]>[Pd]>[F:9][C:10]1[C:17]([F:18])=[CH:16][C:15]([F:21])=[C:14]([F:22])[C:11]=1[C:12]#[N:13]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Name
Quantity
6 g
Type
reactant
Smiles
FC1=C(C#N)C(=C(C(=C1F)C#N)F)F
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Name
stainless steel
Quantity
1000 mL
Type
solvent
Smiles
Step Two
Name
41
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C(=C(C(=C1F)C#N)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2, 4, and 6 hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C(=C(C=C1F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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